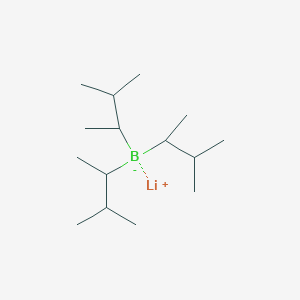

Lithium trisiamylborohydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C15H33B.Li/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6;/h10-15H,1-9H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVNICVEIPIESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33BLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407906 | |

| Record name | Lithium hydridotris(3-methylbutan-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60217-34-7 | |

| Record name | Lithium hydridotris(3-methylbutan-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60217-34-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Advent of Steric Control: A Technical Guide to the History and Discovery of Hindered Borohydrides

Abstract

The stereoselective synthesis of chiral alcohols from prochiral ketones is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. This technical guide delves into the discovery and development of hindered borohydrides, a class of reagents that revolutionized stereocontrol in carbonyl reductions. We will explore the historical context of their creation, pioneered by the laboratory of Nobel laureate Herbert C. Brown, their synthesis, the mechanistic underpinnings of their remarkable stereoselectivity, and their practical applications in organic synthesis. This document provides detailed experimental protocols, comparative quantitative data, and visual representations of key concepts to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

The Precursor Landscape: The Rise and Limitations of Simple Borohydrides

The story of hindered borohydrides begins with the groundbreaking work of Hermann Irving Schlesinger and his then-student Herbert C. Brown. In the 1940s, during wartime research on volatile uranium compounds, they discovered the alkali metal borohydrides.[1][2][3] The synthesis of lithium borohydride (LiBH₄) from diborane, and the subsequent development of the more manageable sodium borohydride (NaBH₄), provided organic chemists with mild, safe, and selective reagents for the reduction of aldehydes and ketones.[1][3][4]

The initial synthesis was as follows: 2 MH + B₂H₆ → 2 M[BH₄] (where M = Li, Na, K)[1][2]

These simple borohydrides were a significant improvement over the highly reactive and often hazardous lithium aluminum hydride (LiAlH₄). However, their utility in complex stereoselective synthesis was limited. While they exhibited some degree of diastereoselectivity, it was often modest and highly dependent on the substrate.[5] For instance, the reduction of unhindered cyclic ketones with NaBH₄ typically affords the more thermodynamically stable equatorial alcohol, but with low selectivity. This lack of precise stereocontrol presented a significant challenge for chemists aiming to synthesize complex molecules with multiple stereocenters. The need for reagents that could predictably deliver a hydride to a specific face of a prochiral carbonyl group was the primary motivation for the next chapter in borohydride chemistry.

A New Paradigm in Reductant Design: The "Selectride" Family

Recognizing the limitations of simple borohydrides, Herbert C. Brown's group at Purdue University embarked on a systematic investigation to modulate the reactivity and selectivity of these reagents.[6] Their central hypothesis was that by replacing the hydrogen atoms on the borohydride anion with bulky alkyl groups, they could create a sterically hindered reagent that would be highly sensitive to the steric environment of the substrate. This would force the hydride to be delivered from the less hindered face of the carbonyl, leading to predictable and high levels of stereoselectivity.[7]

This research culminated in the development of a family of trialkylborohydrides, famously trademarked as "Selectrides."[8] These reagents, with the general formula M[HB(sec-Bu)₃], are characterized by their three bulky sec-butyl groups surrounding the boron atom.[7] The most prominent members of this family are:

-

L-Selectride® : Lithium tri-sec-butylborohydride

-

N-Selectride® : Sodium tri-sec-butylborohydride

-

K-Selectride® : Potassium tri-sec-butylborohydride

The development of L-Selectride by Brown and S. Krishnamurthy in 1972 was a landmark achievement, providing a powerful tool for achieving what they termed "super stereoselectivity" in the reduction of cyclic and bicyclic ketones.[8]

Synthesis of Hindered Borohydrides: A Practical Approach

The synthesis of Selectrides is conceptually straightforward, involving the reaction of a trialkylborane with a metal hydride. K-Selectride, for instance, is produced by the reaction of tri(sec-butyl)borane with potassium hydride.[7]

Diagram: Synthesis of K-Selectride

Caption: General synthetic route to K-Selectride.

Experimental Protocol: Preparation of L-Selectride (Lithium tri-sec-butylborohydride)

This protocol is adapted from established synthetic methodologies and should be performed by trained personnel in a controlled laboratory environment using appropriate personal protective equipment and inert atmosphere techniques.

Materials:

-

Tri-sec-butylborane (1.0 M solution in THF)

-

Lithium hydride (LiH), powder

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask or similar apparatus equipped with a magnetic stirrer, reflux condenser, and nitrogen/argon inlet.

Procedure:

-

Setup: Assemble the glassware and flame-dry under a stream of inert gas (nitrogen or argon) to ensure all components are free of moisture.

-

Reagent Addition: In the reaction flask, suspend lithium hydride (1.0 eq) in anhydrous THF.

-

Reaction: To the stirred suspension, slowly add the tri-sec-butylborane solution (1.0 eq) via a syringe or dropping funnel at room temperature.

-

Reflux: After the initial addition, gently reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by the consumption of the insoluble lithium hydride.

-

Completion and Filtration: Once the reaction is complete (indicated by the dissolution of LiH), allow the mixture to cool to room temperature. The resulting solution of L-Selectride is typically used directly. If any unreacted LiH remains, it can be removed by centrifugation or filtration under an inert atmosphere.[7] The concentration of the resulting solution should be determined by titration before use.

The Mechanism of Stereoselectivity: A Tale of Steric Dominance

The remarkable stereoselectivity of hindered borohydrides stems from the steric bulk of the three sec-butyl groups.[7] When reducing a cyclic ketone, for example, the reagent is too large to approach the carbonyl from the more hindered axial face, which is encumbered by the axial hydrogens at the C3 and C5 positions.[9] Consequently, the hydride is delivered preferentially from the less hindered equatorial face, resulting in the formation of the thermodynamically less stable axial alcohol.[4]

This contrasts sharply with smaller hydrides like NaBH₄, which can approach from the axial face, leading to the equatorial alcohol.[4]

Diagram: Stereoselective Reduction of a Cyclohexanone

Caption: Contrasting attack pathways for small vs. hindered hydrides.

For acyclic ketones with an adjacent stereocenter, the stereochemical outcome can be predicted using the Felkin-Anh model . This model posits that the nucleophile (hydride) will attack the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°) from the face opposite the largest substituent on the adjacent carbon.[10][11] The extreme steric bulk of Selectrides enforces this trajectory with high fidelity, leading to excellent diastereoselectivity.[7]

Quantitative Analysis of Stereoselectivity

The superior stereoselectivity of hindered borohydrides is best illustrated with quantitative data. The reduction of substituted cyclohexanones is a classic benchmark for these reagents.

| Substrate | Reductant | Conditions | Yield (%) | Diastereomeric Ratio (Axial OH : Equatorial OH) | Reference(s) |

| 4-tert-Butylcyclohexanone | NaBH₄ | EtOH, RT | >95 | 12 : 88 | [12] |

| 4-tert-Butylcyclohexanone | L-Selectride® | THF, -78 °C | >95 | 92 : 8 | [12] |

| 2-Methylcyclohexanone | L-Selectride® | THF, -78 °C | >98 | >99 : <1 | [4] |

| Camphor | NaBH₄ | MeOH, RT | ~90 | 10 : 90 (Borneol:Isoborneol) | [13][14] |

| Camphor | L-Selectride® | THF, -78 °C | High | >99 : <1 (Isoborneol) | [8] |

Expanded Applications in Organic Synthesis

While best known for ketone reductions, the utility of hindered borohydrides extends to other important transformations where stereocontrol and chemoselectivity are paramount.

Conjugate Reduction of Enones

Under certain conditions, L-Selectride and K-Selectride can selectively reduce α,β-unsaturated ketones (enones) via a 1,4-conjugate addition of hydride.[4][15] This occurs because the steric hindrance around the carbonyl carbon can be greater than at the β-position, directing the nucleophilic attack to the alkene. This methodology is particularly useful for generating specific enolates in situ for subsequent aldol reactions.[1]

Diagram: 1,2- vs. 1,4-Reduction of an Enone

Caption: Chemoselective reduction pathways for enones.

Reduction of Other Functional Groups

Hindered borohydrides have also found application in the stereoselective reduction of other functionalities:

-

Imines: Diastereoselective reduction of N-tert-butanesulfinyl imines to the corresponding sulfinamides.[2]

-

α-Diazo Esters: Reduction to hydrazones.[2]

-

Ether Cleavage: L-Selectride is effective for the demethylation of certain hindered aryl methyl ethers, a transformation often used in natural product synthesis.[2]

In contrast to these applications, for reductive amination of aldehydes and ketones, a milder and less hindered reagent, sodium triacetoxyborohydride (NaBH(OAc)₃) , is generally preferred. Its reduced reactivity allows it to selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound, preventing over-reduction to the alcohol.[3][10][16]

Conclusion: An Enduring Legacy in Synthesis

The discovery and development of hindered borohydrides by Herbert C. Brown and his colleagues marked a pivotal moment in the evolution of synthetic organic chemistry. By ingeniously applying the principle of steric control, they created a class of reagents capable of achieving unprecedented levels of stereoselectivity in carbonyl reductions. The "Selectride" family and other hindered borohydrides remain indispensable tools for the construction of complex, stereochemically rich molecules, from pharmaceuticals to advanced materials. Their story is a testament to the power of fundamental research in driving innovation and providing chemists with the tools to build a better molecular world.

References

-

Schlesinger, H. I., & Brown, H. C. (1940). Metallo Borohydrides. III. Lithium Borohydride. Journal of the American Chemical Society, 62(12), 3421–3425. [Link]

-

Borohydride - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

L-selectride - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11656-11663. [Link]

-

L/N/K-Selectride | Chem-Station Int. Ed. (2017, May 22). Retrieved January 21, 2026, from [Link]

-

Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. [Link]

-

Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. (2005). ChemInform, 36(32). [Link]

-

Enantioselective Carbonyl Reductions. (2019, June 5). Chemistry LibreTexts. [Link]

-

The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. (n.d.). Retrieved January 21, 2026, from [Link]

-

Reduction of Camphor. (n.d.). Retrieved January 21, 2026, from [Link]

-

L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. (2010). Organic letters, 12(23), 5560-5562. [Link]

-

Conjugate reduction and reductive alkylation of .alpha.,.beta.-unsaturated cyclohexenones using potassium tri-sec-butylborohydride. (1975). The Journal of Organic Chemistry, 40(1), 127-128. [Link]

-

1,4-Reduction of α,β-unsaturated compounds. (n.d.). Organic Chemistry Portal. [Link]

-

Diastereoselective and enantioselective reduction of tetralin-1,4-dione. (2010). Beilstein Journal of Organic Chemistry, 6, 1113-1118. [Link]

-

L and K Selectrides. (n.d.). Scribd. [Link]

-

felkin-ahn and cram chelate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Borohydrides: Reducing Agents in Organic Synthesis. (2022, May 29). Borates Today. [Link]

-

Sodium borohydride - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

-

Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. (2009). The Chemical Educator, 14(6), 232-235. [Link]

-

Herbert C. Brown - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. (1996). The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Reduction of Camphor: Lab Experiment. (2013, November 20). Odinity. [Link]

-

Diastereoselective and enantioselective reduction of tetralin-1,4-dione. (2010). Beilstein Journal of Organic Chemistry, 6, 1113-1118. [Link]

-

L-selectride. (n.d.). Grokipedia. [Link]

Sources

- 1. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scribd.com [scribd.com]

- 8. grokipedia.com [grokipedia.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 11. orgsyn.org [orgsyn.org]

- 12. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]

- 13. cerritos.edu [cerritos.edu]

- 14. odinity.com [odinity.com]

- 15. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]

- 16. chemistry.mdma.ch [chemistry.mdma.ch]

A Comprehensive Technical Guide to the Synthesis and Application of Lithium Trisiamylborohydride

This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals on the synthesis, handling, and application of Lithium trisiamylborohydride (Li(sia)₃BH). As a sterically hindered and highly selective reducing agent, Li(sia)₃BH offers unique capabilities in modern organic synthesis, particularly for the diastereoselective reduction of ketones. This document provides a detailed exploration of its underlying principles, validated synthesis protocols, and critical safety considerations.

Theoretical Framework: The Power of Steric Hindrance

This compound belongs to a class of sterically encumbered trialkylborohydrides that derive their unique reactivity not from inherent electronic effects but from profound steric bulk. The "siamyl" group (1,2-dimethylpropyl) creates a sterically demanding environment around the boron center, fundamentally governing the trajectory of hydride delivery to a substrate.

Causality of Selectivity: Unlike less hindered reagents such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄), which can reduce a broad range of functional groups, Li(sia)₃BH is highly selective. Its large steric profile prevents it from approaching and reducing sterically accessible functional groups like esters, amides, or carboxylic acids under standard conditions. Its primary utility lies in the reduction of ketones, where it approaches from the least hindered face of the carbonyl, leading to predictable and often high levels of stereocontrol. This selective reactivity is a cornerstone of its application in the synthesis of complex molecules where chemoselectivity is paramount.

The principal synthetic route involves the reaction of trisiamylborane with a suitable hydride source, most commonly lithium hydride (LiH).[1] This is a heterogeneous reaction where solid LiH reacts with the soluble trisiamylborane. The efficiency of this synthesis is critically dependent on factors such as the purity of the reagents, the choice of solvent, and the reaction temperature, as the transfer of hydride from the solid surface to the borane is often the rate-limiting step.

Synthesis and Preparation: A Validated Protocol

The most reliable and widely employed method for preparing this compound is the direct reaction of trisiamylborane with lithium hydride in an ethereal solvent. The following protocol is a self-validating system, designed to ensure high conversion and purity.

Preparation of the Precursor: Trisiamylborane (Sia₃B)

The synthesis of Li(sia)₃BH begins with the preparation of its precursor, trisiamylborane. This is achieved through the hydroboration of 2-methyl-2-butene.

Experimental Protocol: Synthesis of Trisiamylborane

-

System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a condenser, and a nitrogen or argon inlet. Ensure the entire system is maintained under a positive pressure of inert gas.

-

Reagent Charging: In the flask, place a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution) in THF.

-

Olefin Addition: Cool the flask to 0 °C using an ice-water bath. Add 2-methyl-2-butene (3.0 equivalents per equivalent of BH₃) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours to ensure the complete formation of trisiamylborane. The resulting clear solution is used directly in the next step without isolation.

Synthesis of this compound

With the trisiamylborane precursor prepared in situ, the next step is the addition of the hydride source.

Experimental Protocol: Synthesis of Li(sia)₃BH

-

Reagent Addition: To the freshly prepared solution of trisiamylborane in THF, add a slight excess (1.1 equivalents) of high-purity, finely powdered lithium hydride (LiH) under a positive flow of inert gas.

-

Reaction Conditions: The reaction is typically stirred at ambient temperature (20-25 °C). However, the conversion can be slow. Gently heating the mixture to 40-45 °C can increase the reaction rate, though this must be done with caution.[1]

-

Monitoring Progress: The reaction progress should be monitored to determine completion. The most effective method is ¹¹B NMR spectroscopy. The signal for trisiamylborane will decrease, while the characteristic product signals for this compound will appear. The reaction may take 24-48 hours or longer to reach high conversion.[1]

-

Completion and Use: Once the reaction is deemed complete by spectroscopic analysis, the resulting mixture, which contains a solution of Li(sia)₃BH and a small amount of unreacted solid LiH, can be used directly for subsequent reactions. The concentration of the active hydride should be determined by titration before use.

Visualization of Synthetic and Experimental Pathways

To provide a clear visual representation of the process, the following diagrams illustrate the synthesis pathway and the general laboratory workflow.

Caption: Chemical synthesis pathway for this compound.

Caption: Step-by-step experimental workflow for laboratory synthesis.

Characterization and Data

Accurate characterization is essential for confirming the identity and concentration of the prepared reagent.

-

¹¹B NMR Spectroscopy: This is the definitive technique for characterization. Trisiamylborane exhibits a signal in the downfield region typical for trialkylboranes. Upon conversion, the signal shifts upfield to the characteristic region for tetra-coordinate boron in borohydrides. The product often shows two distinct doublets around -12 and -13 ppm, which is thought to be a result of the formation of diastereomers.[1]

-

Hydride Titration: The concentration of active hydride in the final solution must be determined before use in stoichiometric reactions. Standard methods, such as titration against a known acid with an indicator, can be employed after careful quenching of an aliquot.

Table 1: Comparative Properties of Common Hydride Reducing Agents

| Reagent | Formula | Steric Bulk | Reactivity Profile | Typical Applications |

| Sodium Borohydride | NaBH₄ | Low | Mild | Reduction of aldehydes and ketones |

| Lithium Aluminum Hydride | LiAlH₄ | Low | Very High | Reduction of esters, amides, acids, etc. |

| L-Selectride® | Li(sec-Bu)₃BH | High | High | Stereoselective reduction of ketones |

| This compound | Li(sia)₃BH | Very High | High, Selective | Highly stereoselective reduction of ketones |

Safety, Handling, and Storage: A Mandate for Caution

This compound and its precursors are hazardous materials that demand rigorous adherence to safety protocols.

-

Inert Atmosphere: All manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.[2][3] The reagent and its intermediates are highly sensitive to moisture and air.

-

Reactivity with Water: Li(sia)₃BH reacts violently with water and other protic solvents, releasing flammable hydrogen gas which can ignite spontaneously.[4] Never allow the reagent to come into contact with water.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile or neoprene) when handling the reagent.[4][5]

-

Storage: The prepared solution should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area designated for flammable and water-reactive materials.[2][4]

-

Spill Management: In case of a spill, do NOT use water or carbon dioxide extinguishers. Smother the spill with a Class D fire extinguisher powder, dry sand, or sodium carbonate.[4]

-

Waste Disposal: Unused reagent and reaction residues must be quenched carefully. This is typically done by slow, controlled addition of a protic solvent like isopropanol at low temperature (0 °C), followed by a more aqueous workup. All waste must be disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion

This compound is a powerful and specialized tool in the arsenal of the synthetic organic chemist. Its efficacy is rooted in the profound steric hindrance imparted by its three siamyl groups, which enables a high degree of chemo- and stereoselectivity that is unattainable with common hydride reagents. The successful synthesis of Li(sia)₃BH requires careful attention to experimental detail, particularly the maintenance of anhydrous and anaerobic conditions. By following the validated protocols and adhering strictly to the safety guidelines outlined in this document, researchers can confidently prepare and utilize this exceptional reagent to advance their work in chemical synthesis and drug discovery.

References

- Synthesis of lithium-substituted-borohydride-reagents and lithium hydride.

- Lithium borohydride - PROCEDURE FOR HANDLING. Santa Cruz Biotechnology.

- Material Safety Data Sheet - Lithium borohydride, 95%. Cole-Parmer.

- LithiumBorohydride-16949-15-8.docx. UGA Research.

- SAFETY DATA SHEET - Lithium borohydride. Sigma-Aldrich.

- SAFETY DATA SHEET - Lithium Borohydride (ca. 4mol/L in Tetrahydrofuran). TCI Chemicals.

Sources

- 1. WO2000071552A1 - Synthesis of lithium-substituted-borohydride-reagents and lithium hydride - Google Patents [patents.google.com]

- 2. research.uga.edu [research.uga.edu]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Core Chemical Properties of Lithium Trisiamylborohydride

A Note to the Researcher: Information regarding Lithium Trisiamylborohydride in publicly accessible scientific literature is notably scarce. This guide synthesizes the available data and provides context based on the well-understood principles of sterically hindered trialkylborohydrides. Inferred properties are explicitly noted to maintain scientific integrity.

Introduction: The Rationale for Sterically Demanding Hydride Reagents

In the landscape of chemical reductions, selectivity is paramount. While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective, they often lack the subtlety required for complex molecular architectures, leading to over-reduction or undesired side reactions. This necessity for precision led to the development of a class of sterically hindered hydride reagents. By replacing the hydrogen atoms on the boron with bulky alkyl groups, the reactivity of the borohydride is attenuated and its steric profile is significantly enhanced. This steric bulk is the cornerstone of their utility, directing the hydride delivery to the less hindered face of a substrate, thereby enabling a high degree of stereocontrol. This compound, with its three bulky "siamyl" (3-methyl-2-butyl) groups, is a member of this family of specialized reagents.

Core Chemical and Physical Properties

While comprehensive, peer-reviewed data for this compound is limited, we can compile its known properties and infer others based on its structure and related compounds.

| Property | Value | Source/Inference |

| CAS Number | 60217-34-7 | [Santa Cruz Biotechnology, n.d.[1]; ChemicalBook, 2023[2]] |

| Molecular Formula | C₁₅H₃₄BLi | [Santa Cruz Biotechnology, n.d.[1]] |

| Molecular Weight | 232.18 g/mol | [Santa Cruz Biotechnology, n.d.[1]; ChemicalBook, 2023[2]] |

| Appearance | Clear light brown solution | [ChemicalBook, 2023[2][3]] (likely in THF) |

| Density | ~0.903 g/mL at 25 °C | [ChemicalBook, 2023[3]] (for a solution) |

| Flash Point | -17 °C (1 °F) | [ChemicalBook, 2023] (as a 1M solution in THF) |

| Solubility | Inferred to be soluble in ethereal solvents like THF. | Based on its structure and common use of similar reagents. |

| Stability | Air and moisture-sensitive; flammable liquid that reacts violently with water.[2][3] | Handling under an inert atmosphere (nitrogen or argon) is crucial. |

Spectroscopic Data

-

¹¹B NMR: A patent for the synthesis of sterically hindered lithium substituted borohydrides reports that the product of the reaction between LiH and trisiamylborane showed two doublets in the ¹¹B NMR spectrum at -12 and -13 ppm.[4] This phenomenon is suggested to be a result of the formation of diastereomers.[4]

Synthesis and Handling

Synthesis of the Precursor: Trisiamylborane

The synthesis of this compound first requires the preparation of its precursor, trisiamylborane. This is typically accomplished through the hydroboration of 2-methyl-2-butene with a borane source, such as borane-dimethyl sulfide complex (BMS).

Caption: Synthesis of Trisiamylborane.

Step-by-Step Protocol for Trisiamylborane Synthesis:

-

Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen or argon inlet is assembled. The system should be flame-dried or oven-dried and cooled under a stream of inert gas.

-

Reagent Charging: The flask is charged with 2-methyl-2-butene. An ethereal solvent such as tetrahydrofuran (THF) can be used.

-

Hydroboration: Borane-dimethyl sulfide complex is added dropwise to the stirred solution of the alkene at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formation of the trialkylborane.

-

Use: The resulting solution of trisiamylborane is typically used in situ for the subsequent preparation of the borohydride.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of trisiamylborane with a lithium hydride source.[2][3]

Caption: General Synthesis of this compound.

Reported Synthetic Routes: [2][3]

-

Reaction of trisiamylborane with tert-butyllithium (t-BuLi).

-

Reaction of trisiamylborane with Lithium Aluminum Hydride (LiAlH₄) in the presence of triethylenediamine.

-

Reaction of trisiamylborane with lithium trimethoxyaluminohydride.

A patent describes a method for forming lithium trisubstituted borohydrides by reacting a processed lithium hydride with a trisubstituted borane at a temperature between 15 °C and 42 °C.[4]

Handling and Safety Precautions

This compound is an air- and moisture-sensitive, flammable liquid that reacts violently with water.[2][3] Therefore, stringent anhydrous and anaerobic handling techniques are required.

-

Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere of nitrogen or argon, using either a glovebox or Schlenk line techniques.

-

Solvent: Anhydrous ethereal solvents, typically THF, should be used.

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from sources of ignition and moisture.

-

Quenching: Reactions should be quenched carefully at low temperatures by the slow addition of a proton source, such as methanol or a saturated aqueous solution of ammonium chloride.

Reactivity and Applications in Organic Synthesis

Due to the limited specific data on this compound, its reactivity profile is largely inferred from its structural similarity to other bulky trialkylborohydrides, most notably L-Selectride® (Lithium tri-sec-butylborohydride). The three bulky siamyl groups are expected to impart a high degree of stereoselectivity in its reactions.

Stereoselective Reduction of Ketones

The primary application of sterically hindered borohydrides is the stereoselective reduction of ketones, particularly cyclic and bicyclic ketones. The bulky nature of the reagent forces the hydride to be delivered from the less sterically encumbered face of the carbonyl, leading to the formation of the thermodynamically less stable alcohol epimer.

Caption: Inferred Stereoselective Ketone Reduction.

It is reasonable to predict that this compound would exhibit similar or even enhanced stereoselectivity compared to L-Selectride due to the comparable steric bulk of the siamyl groups.

Potential Applications (Inferred)

Based on the reactivity of similar bulky borohydrides, potential applications of this compound could include:

-

Diastereoselective reduction of ketones to access specific alcohol stereoisomers.

-

Conjugate reduction of α,β-unsaturated ketones , where the bulky hydride may favor 1,4-addition.

-

Reductive cleavage of epoxides , with the hydride attacking the less substituted carbon.

-

Selective reduction of other functional groups where steric factors can differentiate between reactive sites.

Conclusion

This compound represents a potentially valuable tool for stereoselective reductions in organic synthesis. Its highly sterically encumbered nature, a consequence of the three siamyl groups bonded to boron, suggests a high degree of selectivity in hydride delivery. However, the scarcity of detailed studies in the scientific literature necessitates that much of its reactivity profile be inferred from more well-known analogues like L-Selectride. Further research into the synthesis, characterization, and reactivity of this reagent would be a valuable contribution to the field of synthetic organic chemistry, providing a more complete picture of the utility of this specialized reducing agent.

References

- Google Patents. (2000). WO2000071552A1 - Synthesis of lithium-substituted-borohydride-reagents and lithium hydride.

Sources

An In-depth Technical Guide to the Synthesis of Lithium Trisiamylborohydride

Abstract

Lithium trisiamylborohydride, often denoted as Li[BH(Sia)₃], is a sterically hindered, selective reducing agent of significant utility in organic synthesis. Its preparation, pioneered by the foundational work of Nobel laureate Herbert C. Brown in organoborane chemistry, involves a two-step process: the hydroboration of 2-methyl-2-butene to form trisiamylborane, followed by the reaction of this intermediate with lithium hydride.[1][2] This guide provides a comprehensive technical overview of the synthesis mechanism, supported by field-proven insights into the causality behind experimental choices, detailed protocols, and characterization data. The content is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core principles and practical execution of this important synthesis.

Introduction to Sterically Hindered Borohydrides

The advent of complex metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), revolutionized the field of chemical reductions.[3] While these reagents are highly effective, their reactivity profiles can be broad, leading to a lack of selectivity in complex molecular architectures. This necessity for greater control spurred the development of modified hydride reagents. Herbert C. Brown's extensive research demonstrated that the reactivity of borohydrides could be finely tuned by replacing one or more hydrogen atoms with alkyl or alkoxy groups.[4]

This compound is a prominent example of a sterically hindered trialkylborohydride. The bulky "siamyl" (secondary isoamyl, systematically 3-methyl-2-butyl) groups significantly modulate the reactivity of the borohydride, rendering it a highly selective reagent for challenging reductions where substrate control is paramount.

The Two-Stage Synthesis Pathway: A Mechanistic Overview

The synthesis of this compound is not a direct, one-pot reaction but rather a sequential process. This is a critical concept for ensuring high purity and yield of the final product. The overall transformation can be conceptually divided into two distinct stages:

-

Stage 1: Synthesis of Trisiamylborane via Hydroboration.

-

Stage 2: Formation of this compound via Hydride Transfer.

The following sections will delve into the mechanistic intricacies and practical considerations of each stage.

Figure 2: Stepwise formation of Trisiamylborane through sequential hydroboration.

Experimental Protocol: Synthesis of Trisiamylborane

This protocol is adapted from established procedures for the synthesis of hindered trialkylboranes and should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-THF complex (1 M solution in THF)

-

2-Methyl-2-butene (freshly distilled)

-

Ice-water bath

Procedure:

-

Reaction Setup: Assemble the dry glassware and purge the system with nitrogen.

-

Charging the Flask: To the reaction flask, add the desired amount of BH₃•THF solution via syringe.

-

Cooling: Cool the stirred BH₃•THF solution to 0 °C using an ice-water bath.

-

Alkene Addition: Add a stoichiometric amount (3 equivalents) of 2-methyl-2-butene to the dropping funnel.

-

Controlled Addition: Add the 2-methyl-2-butene dropwise to the stirred borane solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for another hour to ensure complete reaction.

The resulting solution of trisiamylborane in THF is typically used directly in the next stage without isolation.

Stage 2: Formation of this compound - The Hydride Transfer

The second stage of the synthesis involves the reaction of the prepared trisiamylborane with lithium hydride to form the final product. This is a nucleophilic addition of a hydride ion to the electron-deficient boron atom of the trialkylborane.

Reagents and Rationale

-

Trisiamylborane Solution: The THF solution prepared in Stage 1.

-

Lithium Hydride (LiH): A source of the hydride ion (H⁻). The reactivity of commercially available lithium hydride can be a critical factor. For sterically hindered trialkylboranes like trisiamylborane, a highly reactive form of LiH is often required for the reaction to proceed at a reasonable rate. [5]Such "activated" LiH can be prepared in situ from the reaction of n-butyllithium with hydrogen, or commercially available high-purity, fine-powder LiH may be used. [5]

Mechanism of Hydride Transfer

The mechanism involves the nucleophilic attack of the hydride ion from the surface of the solid lithium hydride onto the Lewis acidic boron atom of the trisiamylborane. This forms a tetracoordinate borate complex, the this compound.

Figure 3: Mechanism of hydride transfer from Lithium Hydride to Trisiamylborane.

Experimental Protocol: Synthesis of this compound

This protocol is based on procedures described in the patent literature and requires strict anhydrous and anaerobic conditions. [5] Materials and Equipment:

-

The THF solution of trisiamylborane from Stage 1.

-

Highly reactive lithium hydride powder.

-

A reaction flask equipped with a magnetic stirrer and nitrogen inlet.

-

Cannula for liquid transfer.

Procedure:

-

LiH Suspension: In a separate dry, nitrogen-purged flask, suspend the lithium hydride (1 equivalent) in anhydrous THF.

-

Transfer of Trisiamylborane: Slowly transfer the previously prepared trisiamylborane solution to the stirred suspension of lithium hydride at room temperature using a cannula.

-

Reaction Monitoring: The reaction is typically stirred at room temperature for an extended period (e.g., 24-48 hours). The progress of the reaction can be monitored by ¹¹B NMR spectroscopy by observing the disappearance of the trialkylborane signal and the appearance of the borohydride signal. [5]4. Completion and Use: Once the reaction is complete, the resulting solution of this compound can be used directly for subsequent reactions. The solution may contain a small amount of unreacted lithium hydride, which can be allowed to settle or removed by filtration under inert atmosphere if necessary.

Characterization

The primary analytical technique for characterizing organoboranes and borohydrides is ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Trisiamylborane: As a trialkylborane, it is expected to exhibit a broad singlet in the ¹¹B NMR spectrum in the downfield region, typically around +80 to +90 ppm relative to BF₃•OEt₂. [6]* This compound: The formation of the tetracoordinate borohydride results in a significant upfield shift in the ¹¹B NMR spectrum. It has been reported to show two doublets at approximately -12 and -13 ppm. [5]The appearance of two doublets is attributed to the formation of diastereomers due to the chiral centers in the siamyl groups. The coupling to the single boron-bound hydrogen would result in a doublet, but the diastereotopic nature of the molecule can lead to two distinct signals.

Table 1: Summary of Quantitative Data

| Parameter | Stage 1: Trisiamylborane Synthesis | Stage 2: this compound Synthesis |

| Reactants | BH₃•THF, 2-Methyl-2-butene | Trisiamylborane, Lithium Hydride |

| Stoichiometry | 1 : 3 | 1 : 1 |

| Solvent | Anhydrous THF | Anhydrous THF |

| Temperature | 0 °C to room temperature | Room temperature |

| Reaction Time | 3-4 hours | 24-48 hours |

| Typical Yield | High (often quantitative, used in situ) | High (dependent on LiH reactivity) |

| ¹¹B NMR (ppm) | ~ +80 to +90 (broad singlet) [6] | ~ -12 to -13 (two doublets) [5] |

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through careful control of reaction parameters and in-process monitoring.

-

Inert Atmosphere: The exclusion of moisture and oxygen is critical as boranes and borohydrides are reactive towards both. A well-maintained inert atmosphere is the first line of defense against side reactions and decomposition.

-

Temperature Control: The low temperature during the initial hydroboration step is crucial for controlling the exothermicity of the reaction and ensuring high regioselectivity.

-

Stoichiometry: Precise control of the alkene to borane ratio (3:1) is essential for the complete conversion to trisiamylborane. An excess of borane would lead to the presence of unreacted B-H bonds, while an excess of alkene would remain as an impurity.

-

Spectroscopic Monitoring: ¹¹B NMR is an invaluable tool for monitoring the conversion of the starting materials to the intermediate and final product, providing direct evidence of reaction completion and purity.

Conclusion

The synthesis of this compound is a testament to the principles of organoborane chemistry developed by H.C. Brown. By understanding the stepwise mechanism of hydroboration and the subsequent hydride transfer, and by exercising careful control over experimental conditions, researchers can reliably prepare this valuable, selective reducing agent. The steric bulk imparted by the three siamyl groups is the key to its synthetic utility, allowing for highly selective transformations in complex molecules. This guide has provided a detailed roadmap for its synthesis, from the fundamental mechanistic principles to practical experimental protocols and characterization, empowering researchers to confidently employ this reagent in their synthetic endeavors.

References

-

SDSU Chemistry and Biochemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

- Brown, H. C., & Zweifel, G. (1961). Organoboranes. III. Isomerization of Organoboranes Derived from the Hydroboration of Acyclic Olefins. Journal of the American Chemical Society, 83(18), 3834–3840.

-

SpectraBase. (n.d.). Tris(dimethylamino)borane. In SpectraBase. Retrieved from [Link]

-

Purdue University Department of Chemistry. (n.d.). Electronic Supplementary Information Amine-Boranes Bearing Borane-Incompatible Functionalities. The Royal Society of Chemistry. Retrieved from [Link]

-

Norris, J. (2018, February 16). Hydride transfer reduction [Video]. YouTube. [Link]

- Kabalka, G. W. (2005). Herbert C. Brown (1912-2004): Organoboranes.

- Renaud, F., et al. (2010). 11B NMR chemical shifts of alkoxides and hydrides. Dalton Transactions, 39(35), 8263-8268.

-

Purdue University. (n.d.). Herbert C. Brown: 1979 Nobel Prize in Chemistry. Retrieved from [Link]

- Łodziana, Z., Błoński, P., Yan, Y., Rentsch, D., & Remhof, A. (2014). NMR Chemical Shifts of 11B in Metal Borohydrides from First-Principle Calculations. The Journal of Physical Chemistry C, 118(13), 6594–6603.

-

Institute of Chemistry Ceylon. (n.d.). 11B NMR Spectroscopy. Retrieved from [Link]

- Brown, H. C. (1979). Organoboranes—The easy way. Nobel Lecture.

-

The Organic Chemistry Tutor. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry [Video]. YouTube. [Link]

- Łodziana, Z., Błoński, P., Yan, Y., Rentsch, D., & Remhof, A. (2014). NMR Chemical Shifts of 11B in Metal Borohydrides from First-Principle Calculations. The Journal of Physical Chemistry C, 118(13), 6594–6603.

- Brown, H. C. (1972). Boranes in Organic Chemistry. Cornell University Press.

- Knochel, P., & Singer, R. D. (2000). Synthesis of lithium-substituted-borohydride-reagents and lithium hydride.

-

IMSERC. (n.d.). NMR Periodic Table: Boron NMR. Northwestern University. Retrieved from [Link]

- Łodziana, Z., Błoński, P., Yan, Y., Rentsch, D., & Remhof, A. (2014). NMR Chemical Shifts of 11B in Metal Borohydrides from First-Principle Calculations. The Journal of Physical Chemistry C, 118(13), 6594–6603.

- Brown, C. A. (1973). Addition Compounds of Alkali Metal Hydrides. 20. Reaction of Representative Mono-. Journal of the American Chemical Society, 95(12), 4100-4102.

- Xiong, Z., et al. (2008). Interaction of lithium hydride and ammonia borane in THF.

-

Wikipedia. (n.d.). Lithium hydride. Retrieved from [Link]

- Xiong, Z., et al. (2011). Enhanced hydrogen desorption of an ammonia borane and lithium hydride system through synthesised intermediate compounds.

-

University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link] Expt_5.pdf

-

Xiong, Z., et al. (2008). Interaction of Lithium Hydride and Ammonia Borane in THF. Pacific Northwest National Laboratory. Retrieved from [Link]

- Ramachandran, P. V., & Brown, H. C. (1996). Asymmetric hydroboration of [ E]- and [ Z]-2-methoxy-2-butenes. Synthesis of (−)-[2 R,3 R]-butane-2,3-diol in >97% ee. Tetrahedron: Asymmetry, 7(1), 25-28.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 3. science.widener.edu [science.widener.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2000071552A1 - Synthesis of lithium-substituted-borohydride-reagents and lithium hydride - Google Patents [patents.google.com]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

A Technical Guide to the Spectroscopic Characterization of Lithium Trisiamylborohydride

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium trisiamylborohydride (Li[BH(Sia)₃]), a sterically hindered and selective reducing agent, presents unique challenges and opportunities in chemical synthesis. A thorough understanding of its structural and electronic properties is paramount for its effective application. This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While direct, publicly available spectral data for this specific compound is scarce, this guide synthesizes information from analogous organoboron compounds and fundamental spectroscopic principles to provide a robust predictive and methodological resource. We present expected spectral features, detailed protocols for data acquisition, and an authoritative guide to spectral interpretation. This document is designed to empower researchers to confidently characterize this powerful reagent and ensure its purity and structural integrity in their synthetic endeavors.

Introduction: The Unique Nature of this compound

This compound, often referred to as a "Selectride," belongs to a class of sterically demanding hydride reagents. The trisiamylborohydride anion is characterized by a central boron atom bonded to a single hydride and three bulky "siamyl" (3-methyl-2-butyl) groups. This steric bulk is the cornerstone of its chemical reactivity, imparting high selectivity in the reduction of carbonyl compounds and other functional groups.

The causality behind its selectivity lies in the steric hindrance around the hydride, which governs its approach to the substrate. Unlike less hindered reagents such as sodium borohydride or lithium aluminum hydride, this compound can differentiate between sterically accessible and inaccessible sites, a property invaluable in complex molecule synthesis.

Given its reactivity and sensitivity to air and moisture, rigorous spectroscopic characterization is not merely a procedural step but a critical component of experimental success. This guide provides the foundational knowledge for undertaking such a characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound in solution. A multi-nuclear approach (¹H, ¹³C, ¹¹B) is essential for a complete picture.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will be dominated by signals from the three equivalent siamyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~1.5 - 2.0 | Multiplet | 3H | B-CH | The methine proton alpha to the boron atom is expected to be deshielded due to the electronegativity of boron. Coupling to the adjacent methyl and methine protons will result in a complex multiplet. |

| ~0.8 - 1.2 | Multiplet | 6H | CH(CH₃)₂ | The methine proton of the isopropyl moiety within the siamyl group. |

| ~0.7 - 1.0 | Doublet | 9H | B-CH-CH₃ | The methyl group attached to the carbon bonded to boron. |

| ~0.7 - 1.0 | Doublet of doublets | 18H | CH(CH₃)₂ | The two diastereotopic methyl groups of the isopropyl moiety. |

| Broad, low intensity | - | 1H | B-H | The hydride proton directly attached to the boron is often broad and may be difficult to observe due to quadrupolar relaxation of the ¹¹B nucleus. Its chemical shift can be highly variable depending on the solvent and concentration. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides a map of the carbon framework of the siamyl groups.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~35 - 45 | B-CH | The carbon atom directly bonded to boron will be significantly shifted downfield. |

| ~25 - 35 | CH(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~15 - 25 | B-CH-CH₃ | The methyl carbon adjacent to the boron-bound carbon. |

| ~10 - 20 | CH(CH₃)₂ | The diastereotopic methyl carbons of the isopropyl group. |

Predicted ¹¹B NMR Spectral Data

¹¹B NMR is a definitive technique for confirming the formation and purity of organoboron compounds.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J_BH, Hz) | Rationale and Expert Insights |

| -5 to -20 | Doublet | ~70-90 | The chemical shift is characteristic of a tetracoordinate borohydride species. The addition of alkyl groups to the boron atom generally results in a downfield shift compared to the parent borohydride anion (BH₄⁻), which resonates at approximately -40 ppm.[1] The observed multiplicity will be a doublet due to coupling with the single hydride proton. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

Step 1: Sample Preparation (Under Inert Atmosphere)

-

Rationale: this compound is highly reactive with air and moisture. All manipulations must be performed in a glovebox or using Schlenk techniques.

-

Dry a 5 mm NMR tube and cap in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.

-

In an inert atmosphere (glovebox), add ~10-20 mg of the this compound sample to the NMR tube.

-

Add approximately 0.6 mL of a dry, deuterated, and non-reactive solvent (e.g., THF-d₈, Benzene-d₆).

-

Cap the NMR tube securely.

-

If not in a glovebox, seal the capped tube with Parafilm for transport to the NMR spectrometer.

Step 2: Instrument Setup and Data Acquisition

-

Rationale: Proper instrument parameters are key to resolving the complex multiplets and observing the broad signals characteristic of borohydrides.

-

Insert the sample into the spectrometer and allow it to thermally equilibrate.

-

Tune and match the probe for ¹H, ¹³C, and ¹¹B frequencies.

-

For ¹H NMR:

-

Acquire a standard single-pulse experiment.

-

Use a spectral width sufficient to cover the expected chemical shift range (~ -2 to 10 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio, especially for observing the broad B-H signal.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

A longer relaxation delay (D1) may be necessary for quaternary carbons, although none are present in the siamyl group.

-

-

For ¹¹B NMR:

-

Acquire both a proton-coupled and a proton-decoupled spectrum.

-

Use a broad spectral width (~ 100 to -100 ppm).

-

The decoupled spectrum will show a singlet, confirming the identity of the boron environment. The coupled spectrum will provide the characteristic B-H doublet and the coupling constant.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound, particularly the B-H bond.

Predicted IR Absorption Data

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |

| ~2960-2850 | Strong | C-H stretch | Characteristic of the sp³ C-H bonds in the alkyl (siamyl) groups. |

| ~2000-2200 | Strong, Sharp | B-H stretch | The B-H stretching frequency in borohydrides is a very strong and diagnostically useful absorption. Its position can be influenced by the electronic environment of the boron atom. |

| ~1470-1430 | Medium | C-H bend (asymmetric) | Asymmetric bending of the methyl and methylene groups. |

| ~1380-1365 | Medium | C-H bend (symmetric) | Symmetric bending of the methyl groups. |

Experimental Protocol for IR Data Acquisition

Method 1: ATR-FTIR (Attenuated Total Reflectance)

-

Rationale: ATR is a convenient method for air-sensitive compounds as it requires minimal sample preparation.

-

Inside a glovebox, place a small amount of the neat this compound solution onto the ATR crystal.

-

Acquire the spectrum.

-

Clean the ATR crystal thoroughly with a dry, non-protic solvent (e.g., anhydrous THF or hexane) immediately after use.

Method 2: Solution Cell

-

Rationale: Using a sealed solution cell provides a more controlled environment and is suitable for quantitative analysis if required.

-

In a glovebox, prepare a dilute solution of this compound in a dry, IR-transparent solvent (e.g., anhydrous hexane or THF).

-

Fill a sealed liquid IR cell (e.g., CaF₂ or NaCl plates) with the solution.

-

Acquire the spectrum, using the pure solvent as a background.

Visualization of Structure and Workflow

Molecular Structure

Caption: Structure of the trisiamylborohydride anion with associated lithium cation.

Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical, albeit challenging, aspect of its use in organic synthesis. This guide provides a comprehensive, technically grounded framework for approaching this task. By leveraging predictive analysis based on analogous compounds and adhering to rigorous, self-validating experimental protocols, researchers can obtain high-quality NMR and IR data. The interpretation of these spectra, guided by the principles outlined herein, will enable the unambiguous confirmation of the compound's structure and an assessment of its purity, thereby ensuring the reliability and reproducibility of subsequent synthetic transformations.

References

-

General NMR of Boron Compounds

- Title: 11B NMR Chemical Shifts

- Source: San Diego St

-

URL: [Link]

-

Synthesis and Characterization of Lithium Aminoborohydrides

- Title: Aminoborohydrides. 4. The Synthesis and Characterization of Lithium Aminoborohydrides: A New Class of Powerful, Selective, Air-Stable Reducing Agents

- Source: ResearchG

-

URL: [Link]

-

Properties of Lithium Triethylborohydride (Superhydride)

- Title: Lithium triethylborohydride

- Source: Wikipedia

-

URL: [Link]

-

General Information on Organoboron Reducing Agents

- Title: Lithium triethylborohydride, LiTEBH, Superhydride

- Source: Organic Chemistry Portal

-

URL: [Link]

- Synthesis of Alkyl-Substituted Borohydrides: Title: Synthesis of Lithium Alkylsubstituted Borohydrides and Lithium Alkylaminoalkylborohydrides Source: Google Books URL

-

IR Spectroscopy of Borohydrides

- Title: Low temperature transmission IR spectra of sodium and lithium borohydride

- Source: ResearchG

-

URL: [Link]

-

IR Spectroscopy of Lithium Compounds

- Title: Study of the Structure and Infrared Spectra of LiF, LiCl and LiBr Using Density Functional Theory (DFT)

- Source: PubMed Central

-

URL: [Link]

-

¹¹B NMR of Metal Borohydrides

- Title: NMR Chemical Shifts of 11B in Metal Borohydrides

- Source: Ion mobility in lightweight compounds for energy storage

-

URL: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Bonding in Lithium Trisiamylborohydride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium trisiamylborohydride, Li[BH(Sia)₃], stands as a cornerstone of modern organic synthesis, prized for its exceptional stereoselectivity as a hydride reducing agent. Its efficacy is not merely a matter of reactivity but is deeply rooted in its unique three-dimensional architecture. The immense steric bulk imposed by the three siamyl (sec-isoamyl) groups dictates the trajectory of hydride delivery, enabling transformations that are otherwise challenging with less hindered reagents. This guide provides a detailed exploration of the molecular structure, bonding, and the profound interplay between its architecture and chemical behavior. We will dissect the nature of its covalent and ionic bonds, rationalize its stereoselective prowess through structural analysis, and provide validated protocols for its synthesis and characterization, offering a comprehensive resource for professionals leveraging this reagent in complex molecular design.

Introduction: The Archetype of Sterically Hindered Hydride Reagents

In the landscape of chemical reducing agents, borohydrides represent a versatile class with tunable reactivity. While simple hydrides like lithium borohydride (LiBH₄) are effective, they often lack selectivity in complex molecular environments. The advent of sterically encumbered trialkylborohydrides revolutionized the field, and among them, this compound is a paramount example.

The defining feature of this reagent is the covalent attachment of three bulky siamyl (3-methyl-2-butyl) groups to the central boron atom. This arrangement creates a sterically demanding pocket around the single hydride, transforming it from a simple nucleophile into a highly discerning chemical tool. This structural feature is the primary determinant of its signature reactivity: the highly selective reduction of ketones and other carbonyl compounds, where the reagent's approach is governed by the path of least steric resistance. Understanding this structure is, therefore, critical to predicting and exploiting its synthetic potential.

Molecular Structure and Spatial Arrangement

The structure of this compound is best understood by considering its constituent ions: the lithium cation (Li⁺) and the trisiamylborohydride anion ([BH(Sia)₃]⁻).

The Trisiamylborohydride Anion: A Steric Powerhouse

The anion is the heart of the reagent's selectivity. Its structure is characterized by:

-

A Tetracoordinate Boron Center: The central boron atom is sp³-hybridized, adopting a tetrahedral geometry. It is bonded to one hydrogen atom and the secondary carbon of three siamyl groups.

-

The Hydride Donor: The single boron-hydride (B-H) bond is the source of the nucleophilic hydride (H⁻) transferred during a reduction.

-

The Siamyl Groups: Each siamyl group (systematically named 3-methyl-2-butyl) presents a significant steric shield. The branching at the carbon adjacent to the boron atom is crucial for creating this bulk. This intricate three-dimensional shield effectively funnels the approach of the substrate.

Caption: Tetrahedral geometry of the trisiamylborohydride anion.

The Lithium Cation and Solvation Effects

In solution, typically tetrahydrofuran (THF), the Li⁺ cation does not exist freely. It is strongly solvated by the etheral oxygen atoms of the solvent. This solvation is critical for dissolving the ionic compound in an organic medium. Furthermore, the Lewis acidic lithium cation plays a crucial role in the reduction mechanism by coordinating to the electrophilic center of the substrate (e.g., the carbonyl oxygen), thereby activating it for nucleophilic attack by the hydride.

Analysis of Chemical Bonding

The reactivity of this compound is a direct consequence of the nature and polarity of its chemical bonds.

-

The B-H Bond: This is a polar covalent bond. Hydrogen is more electronegative than boron, leading to a significant partial negative charge on the hydrogen atom (δ⁻) and a partial positive charge on the boron (δ⁺). The three electron-donating siamyl groups further increase the electron density at the boron center, which in turn enhances the hydridic character of the B-H bond. This makes the hydride a powerful nucleophile.

-

The B-C Bonds: These are stable covalent bonds that form the rigid steric framework of the anion. Their strength and defined geometry are essential for maintaining the shape that confers stereoselectivity.

-

Ionic Interaction: The primary force holding the compound together is the electrostatic attraction between the positive lithium cation (Li⁺) and the negative trisiamylborohydride anion ([BH(Sia)₃]⁻). In solution, this can exist as a contact ion pair or a solvent-separated ion pair, a dynamic equilibrium that can be influenced by the solvent.

The Nexus of Structure and Reactivity: Causality of Stereoselectivity

The core value of this compound lies in its ability to deliver a hydride with high spatial precision. This is a direct result of steric hindrance.

Mechanism of Stereoselective Ketone Reduction:

-

Activation: The Li⁺ cation, solvated by THF, coordinates to the oxygen atom of the ketone. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and "priming" it for attack.

-

Sterically Governed Approach: The bulky [BH(Sia)₃]⁻ anion approaches the activated ketone. The three siamyl groups act as "feelers," probing the steric environment of the carbonyl group. The hydride can only be delivered from the less sterically congested face of the ketone.

-

Hydride Transfer: The hydride attacks the electrophilic carbon from the sterically accessible trajectory, forming a new C-H bond and a tetracoordinate borate intermediate.

-

Workup: Subsequent hydrolysis breaks down the borate complex to yield the final alcohol product.

For cyclic ketones, this translates to a strong preference for equatorial attack, leading to the formation of the thermodynamically less stable axial alcohol, a classic example of kinetic control dictated by sterics.

Caption: Logical workflow of stereoselective ketone reduction.

Synthesis and Characterization

The preparation and verification of this compound require rigorous adherence to anhydrous and anaerobic techniques due to its reactivity towards moisture and oxygen.

Synthesis Protocol

The standard synthesis involves the reaction of trisiamylborane with lithium hydride.[1]

Objective: To prepare a standardized solution of this compound in THF.

Materials:

-

Trisiamylborane (prepared from borane and 2-methyl-2-butene)

-

Lithium hydride (LiH), powder

-

Anhydrous Tetrahydrofuran (THF)

Experimental Protocol:

-

Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. Purge the entire system with inert gas for at least 30 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, charge the flask with a suspension of lithium hydride (1.0 equivalent) in anhydrous THF.

-

Reaction Initiation: While stirring, add a solution of trisiamylborane (1.0 equivalent) in anhydrous THF dropwise via cannula or syringe.

-

Reaction Completion: The reaction is often sluggish at room temperature.[1] Heat the mixture to a gentle reflux (40-45 °C) and stir for 24-48 hours.[1] The dissolution of the grey LiH powder and the formation of a clear solution indicates the progress of the reaction.

-

Monitoring (Self-Validation): The reaction can be monitored by periodically taking aliquots (under inert atmosphere) and analyzing them via ¹¹B NMR spectroscopy. The disappearance of the signal for tricoordinate trisiamylborane and the appearance of a new signal for the tetracoordinate borohydride confirms conversion.

-

Finalization: Once the reaction is complete (as determined by NMR or the complete consumption of LiH), allow the solution to cool to room temperature. The solution can be standardized by quenching an aliquot with a known amount of acid and measuring the volume of hydrogen gas evolved.

Caption: Experimental workflow for the synthesis of Li[BH(Sia)₃].

Spectroscopic Characterization

The identity and purity of the reagent are confirmed using standard spectroscopic methods.

| Technique | Expected Observation | Interpretation |

| ¹¹B NMR | A broad multiplet in the region of δ -10 to -20 ppm (relative to BF₃·OEt₂). | Confirms the formation of a tetracoordinate borohydride species. The coupling to the single hydride (¹J_BH) may be observable. |

| ¹H NMR | A complex aliphatic region (δ 0.5-2.0 ppm) due to the siamyl groups. The B-H proton is often too broad to be observed clearly. | Confirms the presence of the siamyl alkyl framework. |

| IR Spectroscopy | A strong, sharp absorption band in the range of 2000-2200 cm⁻¹. | Characteristic stretching frequency (ν) of the B-H bond in a trialkylborohydride. |

Conclusion

This compound is more than a simple reagent; it is a sophisticated tool for stereocontrolled synthesis. Its power originates directly from its molecular structure—a tetrahedral boron center shielded by a formidable array of three siamyl groups. This architecture creates a highly selective hydride donor, where the reaction pathway is dictated by steric avoidance. The interplay of its polar covalent B-H bond, stable B-C framework, and the activating role of the solvated lithium cation provides a clear and compelling example of how fundamental principles of structure and bonding can be harnessed to achieve remarkable control over chemical reactivity. For the research scientist and drug development professional, a deep understanding of this structure is not just academic—it is essential for the rational design of complex, stereochemically rich molecules.

References

-

Title: Synthesis of lithium-substituted-borohydride-reagents and lithium hydride.[1] Source: Google Patents (WO2000071552A1). URL:

Sources

The Architects of Selectivity: A Technical Guide to the Pioneers of Selective Borohydrides

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the foundational discoveries and the brilliant minds behind the development of selective borohydrides, reagents that have become indispensable tools in modern organic synthesis. By understanding the historical context and the scientific rationale that drove these innovations, researchers can gain a deeper appreciation for the nuanced reactivity of these hydrides and apply them with greater precision in the synthesis of complex molecules, particularly in the realm of drug development.

The Genesis: A Wartime Discovery and the Dawn of a New Era in Reduction Chemistry

The story of selective borohydrides begins not in a quest for fine-tuned chemical reactivity, but amidst the urgent demands of World War II. It was in this crucible of innovation that Hermann Irving Schlesinger and his then-student, Herbert C. Brown , made a discovery that would forever alter the landscape of synthetic organic chemistry.[1]

In the 1940s, while working on the development of volatile uranium compounds for the war effort, Schlesinger and Brown synthesized sodium borohydride (NaBH₄).[1][2] This unassuming salt, initially of interest for its potential role in uranium chemistry, would soon reveal its remarkable properties as a mild and selective reducing agent. Brown's doctoral research under Schlesinger had already explored the reactions of diborane with carbonyl compounds, laying the intellectual groundwork for understanding the reducing capabilities of boron hydrides.[3][4]

The declassification of this research after the war unveiled to the chemical community a powerful new tool. Sodium borohydride offered a safe and convenient alternative to the highly reactive and often hazardous reducing agents of the time, such as sodium metal in ethanol. Its ability to selectively reduce aldehydes and ketones in the presence of less reactive functional groups like esters and amides was a significant breakthrough.

The Foundational Contributions of Hermann Irving Schlesinger

While Herbert C. Brown is often the more celebrated figure due to his subsequent Nobel Prize-winning work, the pioneering contributions of his mentor, Hermann Irving Schlesinger , are of paramount importance. Schlesinger's extensive research into boron chemistry established the fundamental knowledge base from which the discovery of borohydrides and aluminohydrides emerged.[5][6] His meticulous work and guidance were instrumental in the initial synthesis and characterization of these novel hydrides, making him a true patriarch of this field of chemistry.[5][7]

Herbert C. Brown: The Nobel Laureate Who Shaped an Entire Field

The name most inextricably linked with the development of borohydrides is that of Herbert C. Brown . His intellectual curiosity and systematic approach to research transformed a wartime discovery into a cornerstone of organic synthesis.[3][8] After his initial work with Schlesinger, Brown's independent career at Purdue University was marked by a series of groundbreaking discoveries that expanded the utility of borohydrides far beyond their initial applications.

From a Serendipitous Discovery to a Nobel Prize

Brown's fascination with the chemistry of boron hydrides extended beyond their use as reducing agents. His seminal work on the hydroboration reaction, the addition of diborane to alkenes and alkynes, led to the development of organoboranes as versatile synthetic intermediates. This body of work, which demonstrated the remarkable chemo-, regio-, and stereoselectivity of these reagents, earned him the Nobel Prize in Chemistry in 1979.[4] While distinct from the direct use of borohydrides as reducing agents, the principles of selectivity he uncovered in his hydroboration research undoubtedly informed his later work on developing more refined hydride reagents.

Taming the Hydride: The Advent of Sterically Hindered Borohydrides

Recognizing the need for even greater control in reduction reactions, Brown and his research group embarked on a mission to rationally design borohydrides with tailored reactivity. This led to the development of a family of sterically hindered reagents, most notably the Selectrides . By replacing the hydrogen atoms on the borohydride with bulky alkyl groups, they were able to create reagents with exquisite stereoselectivity.

-

L-Selectride® (Lithium tri-sec-butylborohydride): This highly hindered reagent is renowned for its ability to deliver a hydride from the less hindered face of a cyclic ketone, leading to the formation of the thermodynamically less stable axial alcohol with high diastereoselectivity.

-

K-Selectride® (Potassium tri-sec-butylborohydride): Similar in reactivity to its lithium counterpart, K-Selectride often provides complementary selectivity and can be advantageous in certain solvent systems.

These reagents empowered chemists to control the stereochemical outcome of carbonyl reductions with a level of precision previously unattainable.

Expanding the Toolkit: The Pioneers of Functionalized Borohydrides

Building upon the foundational work of Schlesinger and Brown, other pioneering chemists sought to further modify the reactivity of the borohydride anion by introducing electron-withdrawing groups. This led to the development of reagents with attenuated reactivity and enhanced selectivity, particularly for the reduction of imines in the presence of carbonyls.

Georg Wittig and the Genesis of Cyanoborohydrides

The first foray into this new class of reagents came from the laboratory of Georg Wittig in 1951. He was the first to synthesize a cyanoborohydride by reacting lithium borohydride with hydrogen cyanide.[9] This discovery laid the groundwork for the later development and popularization of sodium cyanoborohydride.

The Borch Reaction: Sodium Cyanoborohydride in Reductive Amination